2-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone
Overview
Description
2-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone is a useful research compound. Its molecular formula is C21H17N3OS and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio]-1-phenylethanone is 359.10923335 g/mol and the complexity rating of the compound is 476. The solubility of this chemical has been described as 0.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Drug Development and Therapeutic Applications
"2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio]-1-phenylethanone" and its derivatives have been studied for their potential in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. For instance, derivatives like 3-aminopyrazolo[3,4-d]pyrimidinones have shown promise as potent inhibitors of phosphodiesterase 1 (PDE1), exhibiting picomolar inhibitory potency, excellent selectivity against all other PDE families, and efficacy in vivo. These compounds are under consideration for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other central nervous system disorders (Li et al., 2016).
Biochemical Interactions and Mechanisms
The biochemical mechanisms of action of these compounds have been elucidated through various studies. For example, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their antimetabolite properties in purine biochemical reactions, showcasing antitrypanosomal activity. This highlights their role in interfering with purine metabolism, which could be beneficial in treating diseases caused by trypanosomes (Abdelriheem et al., 2017).
Potential Therapeutic Uses
In addition to their role in neurodegenerative diseases, these compounds have been explored for their anti-inflammatory and antimicrobial properties. For instance, 7-trifluoromethylpyrazolo[1,5-a]pyrimidines have shown significant anti-inflammatory activity and promising antimicrobial activity against Gram-positive bacteria and pathogenic fungi, suggesting their potential as novel therapeutic agents in treating inflammation and infections (Aggarwal et al., 2014).
Properties
IUPAC Name |
2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-15-12-20(26-14-19(25)17-10-6-3-7-11-17)24-21(23-15)18(13-22-24)16-8-4-2-5-9-16/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQASJNKQROFLIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329046 | |
Record name | 2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663930 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849828-86-0 | |
Record name | 2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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